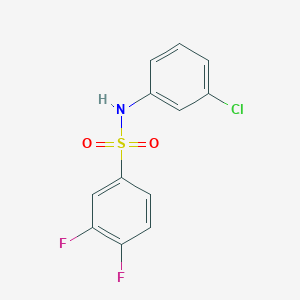
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide, also known as DPC 333, is a sulfonamide derivative that has been extensively studied for its potential use in drug development. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 is not fully understood. However, it has been proposed that N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 may exert its biological effects by inhibiting the activity of certain enzymes or receptors. For example, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins. Additionally, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been shown to inhibit the activity of the receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to exhibit a variety of biochemical and physiological effects. For example, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 in lab experiments is its high potency and specificity. N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to exhibit potent biological effects at low concentrations, which makes it a valuable tool for studying various biological processes. Additionally, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are also some limitations to using N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 in lab experiments. For example, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to exhibit some cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333. One potential direction is to investigate the potential use of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 and to identify its molecular targets. Furthermore, the potential use of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 as an anti-tumor and anti-microbial agent should be further explored. Finally, the development of new synthesis methods for N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 may lead to the discovery of novel derivatives with improved biological activity.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 involves the reaction of 3-chloroaniline with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline solid. The yield of this reaction is typically around 70-80%, and the purity of the product can be verified by various analytical methods such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been extensively studied for its potential use in drug development. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide 333 has been found to exhibit anti-microbial effects by inhibiting the growth of various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(14)12(15)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYEDATZQXPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3,4-difluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)
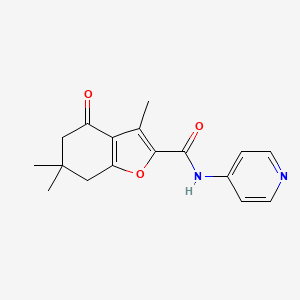
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
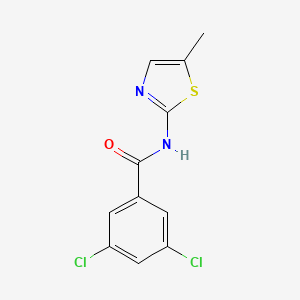

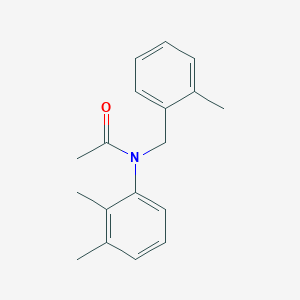

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)
![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)
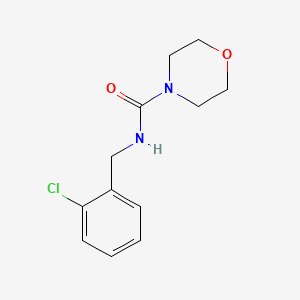

![3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5884453.png)